O-Demethyl Vandetanib
Description
Contextualizing O-Demethyl Vandetanib (B581) within Vandetanib's Biotransformation
Vandetanib undergoes extensive metabolism in the body, primarily facilitated by enzymes in the liver. nih.gov The main pathways of this biotransformation are N-demethylation and N-oxidation. nih.govmdpi.com The cytochrome P450 enzyme CYP3A4 is principally responsible for converting Vandetanib into N-desmethyl-vandetanib. nih.govfrontiersin.org Another significant metabolite, vandetanib N-oxide, is formed by flavin-containing monooxygenase (FMO) enzymes, specifically FMO1 and FMO3. nih.govfrontiersin.org
While N-desmethyl-vandetanib and vandetanib N-oxide are the major metabolites found in plasma, urine, and feces, O-Demethyl Vandetanib has also been identified. nih.govdrugbank.com Specifically, a glucuronide conjugate of O-desmethylvandetanib has been detected as a minor metabolite in the urine of humans and also in mice and rats. nih.gov This indicates that O-demethylation is a less prominent, but still present, metabolic pathway for Vandetanib.
The biotransformation of Vandetanib results in several byproducts, with this compound being one of them. The table below outlines the primary metabolites of Vandetanib and the enzymes involved in their formation.
| Metabolite | Forming Enzyme(s) |
| N-desmethyl-vandetanib | CYP3A4 nih.govfrontiersin.org |
| Vandetanib N-oxide | FMO1, FMO3 nih.govfrontiersin.org |
| This compound Glucuronide | (Minor metabolite) nih.gov |
Significance of Metabolite Activity in Therapeutic Efficacy and Research
The activity of this compound is a subject of ongoing research. While it is considered a minor metabolite, understanding its pharmacological profile is important for a complete picture of Vandetanib's action. The study of metabolites like this compound is crucial in drug development and clinical practice for several reasons:
Predicting Therapeutic Outcomes: A comprehensive understanding of the activity of all metabolites helps in predicting how a patient will respond to a drug. creative-proteomics.com
Optimizing Treatment: Knowledge of metabolite pharmacokinetics can inform dosing strategies to maximize efficacy and minimize potential toxicity. creative-proteomics.com
Understanding Drug Interactions: Since enzymes like CYP3A4 metabolize many drugs, there is a potential for drug-drug interactions that can alter the metabolic profile of Vandetanib, affecting the levels of its various metabolites. frontiersin.org
The following table summarizes the known activity of Vandetanib's main metabolites.
| Metabolite | Relative Activity |
| N-desmethyl-vandetanib | Similar potency to Vandetanib mdpi.comfda.govtga.gov.au |
| Vandetanib N-oxide | Over 50-fold less active than Vandetanib mdpi.comfrontiersin.org |
| This compound | Activity profile under investigation |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN4O2/c1-27-6-4-13(5-7-27)11-29-20-10-18-15(9-19(20)28)21(25-12-24-18)26-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,28H,4-7,11H2,1H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRILWHQVZXWIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744088 | |
| Record name | 4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910298-60-1 | |
| Record name | 4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of O Demethyl Vandetanib Formation and Metabolic Pathways
Metabolic Site Identification for O-Demethylation
Vandetanib (B581) possesses two potential sites for demethylation: a methoxy (B1213986) group attached to the quinazoline (B50416) core and a methyl group on the piperidine (B6355638) ring. The formation of O-Demethyl Vandetanib occurs via the removal of the methyl group from the 6-methoxy (-OCH₃) substituent on the quinazoline ring. europa.eusmolecule.com This metabolite, also referred to as O-desalkyl-vandetanib, is subsequently found conjugated with glucuronic acid in some species. europa.eusmolecule.com This is distinct from the major N-demethylation reaction, which occurs at the N-methyl group of the piperidine ring. nih.govbohrium.comnih.gov
Comparative Metabolomic Analysis of this compound Across Species (In Vitro and Preclinical Models)
The metabolic profile of Vandetanib shows qualitative similarities but quantitative differences across various species. this compound, in its glucuronidated form, has been identified as a minor metabolite in mice and rats. europa.eusmolecule.comnih.gov This glucuronide conjugate has also been detected in human urine, confirming that this minor metabolic pathway is present in humans. europa.eusmolecule.comnih.gov
In vitro studies using liver microsomes highlight significant species-dependent quantitative variations in the formation of the major metabolites. Human hepatic microsomes primarily generate N-desmethylvandetanib. nih.govmdpi.com In contrast, hepatic microsomes from rats, rabbits, and mice produce significantly higher amounts of vandetanib-N-oxide relative to N-desmethylvandetanib. nih.govmdpi.com For instance, rat, rabbit, and mouse hepatic microsomes oxidize Vandetanib to vandetanib-N-oxide at levels 4- to 8-fold higher than to N-desmethylvandetanib. mdpi.com There are also notable differences in drug exposure between species; for example, after a single oral dose, the exposure (based on plasma AUC) to N-desmethyl vandetanib in dogs is approximately 50% of the parent drug, compared to only about 1.5% in rats and 7-10% in healthy human volunteers.
| Metabolite | Human | Rat | Mouse | Dog | Rabbit | Source |
|---|---|---|---|---|---|---|
| This compound (as glucuronide) | Yes (urine, minor) | Yes (minor) | Yes (minor) | - | - | europa.eusmolecule.comnih.gov |
| N-desmethyl-vandetanib | Yes (major) | Yes (major) | Yes | Yes (major) | Yes | nih.govmdpi.com |
| Vandetanib-N-oxide | Yes (major) | Yes (major) | Yes | Yes (major) | Yes | nih.govmdpi.com |
In Vitro and Preclinical Pharmacological Activity of O Demethyl Vandetanib
Receptor Tyrosine Kinase Inhibition Profile
O-Demethyl Vandetanib (B581), also known as N-desmethyl vandetanib, is a primary active metabolite of Vandetanib. fda.gov In vitro studies have demonstrated that it possesses a similar inhibitory profile to its parent compound against several families of receptor tyrosine kinases that are crucial in oncogenesis, tumor angiogenesis, and the maintenance of the tumor microenvironment. drugcentral.orgkimia-pharma.conih.gov
Activity Against Vascular Endothelial Growth Factor Receptors (VEGFRs)
O-Demethyl Vandetanib exhibits inhibitory activity against members of the VEGFR family, which are key mediators of angiogenesis. drugcentral.orgkimia-pharma.conih.gov Specifically, it shows activity against VEGFR-2 (KDR) and VEGFR-3. fda.goveuropa.eu The metabolite's potency in inhibiting VEGF-induced cellular processes is comparable to that of Vandetanib itself. fda.gov This inhibition of VEGFR signaling contributes to the anti-angiogenic effects observed in preclinical models. ncats.io
Activity Against Epidermal Growth Factor Receptor (EGFR)
Similar to its parent compound, this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR). drugcentral.orgkimia-pharma.conih.gov It demonstrates inhibitory activity comparable to Vandetanib against EGFR. drugcentral.orgkimia-pharma.co By targeting EGFR, this compound can disrupt signaling pathways that promote tumor cell proliferation and survival. europa.euwikidoc.org
Activity Against Other Tyrosine Kinases (e.g., BRK, TIE2, EPH, Src families)
Table 1: Inhibitory Profile of Vandetanib (Parent Compound) Note: Data for the O-Demethyl metabolite is limited; however, its activity is reported to be similar to Vandetanib for VEGFR and EGFR. drugcentral.orgkimia-pharma.co
| Target Kinase | IC50 (µM) | Reference |
|---|---|---|
| VEGFR-2 (KDR) | 0.04 | ncats.io |
| EGFR | 0.5 | ncats.io |
| RET | Not specified | |
| BRK | 0.036-0.11 | |
| VEGFR-3 | 0.1-0.3 |
Cellular and Molecular Mechanistic Investigations
The anti-cancer effects of this compound are rooted in its ability to modulate key cellular processes, particularly those related to angiogenesis.
Impact on Angiogenesis-Related Processes in Preclinical Models
The inhibition of VEGFR by this compound translates into significant anti-angiogenic effects in preclinical settings. ncats.io The parent compound, Vandetanib, has been shown to inhibit VEGF-stimulated endothelial cell proliferation, migration, and survival in vitro. europa.euwikidoc.org In vivo, administration of Vandetanib leads to a reduction in tumor-induced angiogenesis and tumor vessel permeability. kimia-pharma.concats.io For instance, in an orthotopic murine model of anaplastic thyroid cancer, Vandetanib treatment resulted in a significant decrease in microvessel density. aacrjournals.org The drug also disrupted angiogenesis in breast cancer models by inhibiting the mTOR-HIF-1 alpha-VEGF signaling axis. nih.gov Given that this compound has a similar potency for inhibiting VEGF-induced proliferation, it is a key contributor to these anti-angiogenic outcomes. fda.gov
Table 2: Preclinical Anti-Angiogenic Effects of Vandetanib
| Preclinical Model | Finding | Reference |
|---|---|---|
| Anaplastic Thyroid Cancer (Orthotopic Murine Model) | Significantly reduced microvessel density. | aacrjournals.org |
| Breast Cancer Cells | Inhibited wound healing, invasion, and tubular formation in culture. | nih.gov |
Effects on Cell Proliferation and Survival in Tumor Cell Lines
This compound, also known as N-desmethyl-vandetanib, is the principal active metabolite of Vandetanib and is formed primarily by the action of the CYP3A4 enzyme. drugbank.comeuropa.eutga.gov.aunih.govnih.goveuropa.eu It circulates in plasma at concentrations approximately 7% to 17% of the parent compound. europa.eukimia-pharma.cosmolecule.com
Studies confirm that this compound retains pharmacological activity and potency that is broadly similar to its parent compound, Vandetanib. nih.govfda.gov Specifically, its inhibitory activity against key signaling receptors like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) is comparable to Vandetanib. kimia-pharma.codrugs.com In cellular assays, this compound has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF, basic fibroblast growth factor (bFGF), and Epidermal Growth factor (EGF) with a potency similar to the parent drug. hres.ca While this demonstrates its anti-proliferative and anti-angiogenic potential, specific data detailing its direct effects across a broad range of tumor cell lines are not extensively characterized in the reviewed literature. However, given its similar potency, its effects are expected to mirror those of Vandetanib.
Signaling Pathway Modulation (e.g., Akt, Erk)
This compound's mechanism of action is linked to the inhibition of critical receptor tyrosine kinases. kimia-pharma.co In vitro recombinant enzyme assays have demonstrated that this compound retains potent inhibitory activity against VEGFR-2, EGFR, and Fibroblast Growth Factor Receptor-1 (FGFR-1), with a potency profile that is broadly similar to Vandetanib. hres.ca These receptors are upstream activators of major signaling cascades that are crucial for tumor cell growth and survival, including the Akt and Extracellular signal-regulated kinase (Erk) pathways. researchgate.netnih.gov By inhibiting these primary targets, this compound contributes to the disruption of these downstream signaling pathways. However, specific studies detailing the modulation of Akt and Erk phosphorylation by the metabolite itself are not available in the reviewed sources.
In Vitro Efficacy in Disease-Relevant Cell Models
The in vitro efficacy of this compound has been confirmed in cellular assays, which show it possesses pharmacological activity against both VEGFR and EGFR. nih.gov Its potency against VEGFR-2, EGFR, and FGFR-1 has been established in enzyme assays. hres.ca Furthermore, its ability to inhibit proliferation in growth-factor-stimulated endothelial cells underscores its anti-angiogenic capabilities. hres.ca
While it is established that this compound is an active metabolite with similar potency to Vandetanib, nih.govfda.gov comprehensive studies providing IC₅₀ values across a panel of specific disease-relevant tumor cell models (such as medullary thyroid, lung, or breast cancer cell lines) are not detailed in the available literature. The majority of efficacy data is reported for the parent compound, Vandetanib.
Analytical and Bioanalytical Methodologies for O Demethyl Vandetanib Quantification and Characterization
Advanced Chromatographic Techniques for Separation and Detection
Chromatography, particularly when coupled with mass spectrometry, stands as the cornerstone for analyzing drug metabolites. These techniques offer the high resolution and sensitivity needed to distinguish and measure compounds like O-Demethyl Vandetanib (B581) in biological matrices.
UPLC-MS/MS has emerged as a powerful and reliable method for the quantitative analysis of O-Demethyl Vandetanib. nih.gov This technique provides enhanced resolution, greater sensitivity, and faster analysis times compared to conventional HPLC.
A validated UPLC-MS/MS method has been successfully developed for the simultaneous determination of Vandetanib and this compound in rat plasma. nih.govfrontiersin.org The separation is typically achieved on a C18 column, such as a Waters Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm), maintained at a controlled temperature (e.g., 40°C). nih.gov A gradient elution using a mobile phase consisting of an aqueous component with a modifier like formic acid (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile (B52724) is employed at a flow rate of around 0.4 mL/min. nih.gov
Detection is performed using a triple quadrupole tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). nih.govfrontiersin.org The MRM transitions are highly specific for each analyte. For this compound, the transition of the parent ion to a specific product ion is monitored for quantification. nih.gov
A study detailed the following optimized mass spectrometry parameters for this compound: a parent ion to product ion transition of m/z 461.05→363.92, with a cone voltage of 10 V and a collision energy of 10 eV. nih.gov This method demonstrated excellent linearity over a concentration range of 0.5 to 50 ng/mL in plasma, with a lower limit of quantitation (LLOQ) of 0.5 ng/mL. nih.govfrontiersin.org The rapid run time, often as short as 2.0 minutes, makes this method suitable for high-throughput analysis. nih.gov
| Parameter | Value | Source |
| Chromatography System | Waters Acquity UPLC I-Class | nih.gov |
| Mass Spectrometer | Waters Xevo TQ-S triple quadrupole | nih.gov |
| Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm) | nih.gov |
| Column Temperature | 40°C | nih.gov |
| Mobile Phase | A: 0.1% formic acid in water; B: Acetonitrile | nih.gov |
| Flow Rate | 0.4 mL/min | nih.gov |
| Injection Volume | 0.5 µL | nih.gov |
| Total Run Time | 2.0 min | nih.gov |
| Ionization Mode | Positive ESI | nih.gov |
| MRM Transition (m/z) | 461.05 → 363.92 | nih.gov |
| Cone Voltage | 10 V | nih.gov |
| Collision Energy | 10 eV | nih.gov |
| Linearity Range | 0.5–50 ng/mL | nih.govfrontiersin.org |
| LLOQ | 0.5 ng/mL | nih.govfrontiersin.org |
Beyond UPLC-MS/MS, various other LC-MS configurations are instrumental in the study of this compound. This metabolite, also known as N-desmethyl vandetanib, has been identified as a major active metabolite of Vandetanib in plasma, urine, and feces. fda.goveuropa.eu Its formation is primarily mediated by the cytochrome P450 enzyme CYP3A4. frontiersin.orgfda.gov
LC-ESI-MS/MS has been used to identify and characterize in vitro and in vivo metabolites of Vandetanib. bohrium.com In one study, six in vitro phase I metabolites were identified after incubation with rat liver microsomes (RLMs), with N-demethylation being a key metabolic reaction. bohrium.comresearchgate.net Similarly, analysis of urine from rats administered Vandetanib revealed four phase I metabolites, including this compound. bohrium.com The characterization involves comparing the retention times and mass fragmentation patterns of the metabolites with the parent drug. researchgate.net
Different LC-MS/MS systems have been validated for the quantification of the parent drug, Vandetanib, which is often measured alongside its N-desmethyl metabolite. These methods utilize various sample preparation and chromatographic conditions, demonstrating the robustness of LC-MS for bioanalysis. nih.govd-nb.info For instance, one method for quantifying Vandetanib in human plasma and cerebrospinal fluid (CSF) used a Kinetex C18 column with an isocratic mobile phase of acetonitrile and 10mM ammonium (B1175870) formate. nih.govnih.gov Such methods lay the groundwork for the simultaneous quantification of this compound.
Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Method Development and Validation for Biological Matrices (e.g., Microsomes, Plasma)
Developing a reliable bioanalytical method for this compound requires careful optimization and rigorous validation, particularly for complex matrices like plasma and liver microsomes. nih.govnih.gov
Method development begins with selecting an appropriate internal standard (IS) and optimizing sample preparation to efficiently extract the analyte and minimize matrix effects. nih.govmdpi.com Common extraction techniques include protein precipitation (PPT) with a solvent like acetonitrile and liquid-liquid extraction (LLE). nih.govbohrium.comnih.gov For example, a simple protein precipitation step is often sufficient for extracting this compound from plasma and microsomal incubation mixtures. nih.govbohrium.com
Validation is performed according to regulatory guidelines to ensure the method is accurate, precise, and reliable. nih.govnih.gov Key validation parameters include:
Selectivity: The method must be able to differentiate and quantify the analyte without interference from endogenous components in the matrix. frontiersin.org
Linearity: The response of the method should be proportional to the concentration of the analyte over a specified range. For this compound, a linear range of 0.5 to 50 ng/mL has been established in plasma. nih.govfrontiersin.org
Accuracy and Precision: These parameters are assessed at multiple concentration levels (low, medium, and high QC samples). Accuracy measures the closeness of the determined value to the nominal concentration, while precision measures the reproducibility of the results. nih.govd-nb.info Validated methods for Vandetanib, the parent compound, show within-day and between-day precision of ≤ 8.8% and accuracy ranging from 95.0% to 108.5% in plasma and CSF. nih.gov
Recovery: This assesses the efficiency of the extraction procedure. Mean recovery for Vandetanib has been reported to be around 80% using LLE and over 98% using PPT. nih.govd-nb.info
Matrix Effect: This evaluates the influence of co-eluting matrix components on the ionization of the analyte. It is typically assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solution. nih.gov
Stability: The stability of the analyte is tested under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. nih.gov
| Validation Parameter | Finding for Vandetanib/O-Demethyl Vandetanib | Matrix | Source |
| Linearity (this compound) | 0.5 - 50 ng/mL (r² = 0.991) | Rat Plasma | nih.govfrontiersin.org |
| LLOQ (this compound) | 0.5 ng/mL | Rat Plasma | nih.govfrontiersin.org |
| Linearity (Vandetanib) | 1.0 - 3000 ng/mL (R² ≥ 0.992) | Human Plasma | nih.govnih.gov |
| Accuracy (Vandetanib) | 104.0% - 108.5% | Human Plasma | nih.govnih.gov |
| Precision (Vandetanib) | ≤ 5.9% (%CV) | Human Plasma | nih.govnih.gov |
| Recovery (Vandetanib) | ~80% | Human Plasma | nih.gov |
| Recovery (Vandetanib) | 98.9 ± 2.5% | Human Plasma | d-nb.info |
| Matrix Effect (Vandetanib) | No significant effect observed (MF = 0.98) | Human Plasma | nih.gov |
| Incubation Matrix | Rat Liver Microsomes (RLM), Human Liver Microsomes (HLM) | In vitro | nih.govfrontiersin.org |
Spectroscopic and Structural Elucidation Techniques (General Application to Metabolites)
While chromatographic techniques coupled with tandem mass spectrometry are excellent for quantification and initial identification, definitive structural elucidation of novel or unexpected metabolites often requires more advanced spectroscopic analysis. nih.gov
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for this purpose. Unlike the nominal mass measurements of a triple quadrupole, HRMS provides a highly accurate mass measurement of an ion, which allows for the confident determination of its elemental composition (molecular formula). mdpi.com This is a critical first step in identifying an unknown metabolite.
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure determination. nih.govhyphadiscovery.com While MS provides information on the molecular weight and fragmentation of a molecule, NMR provides detailed information about the carbon-hydrogen framework, including the connectivity of atoms and their spatial relationships (stereochemistry). nih.gov Techniques like 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) are employed. nih.govhyphadiscovery.com However, NMR's primary limitation is its lower sensitivity compared to MS, often requiring microgram to milligram quantities of a purified metabolite. hyphadiscovery.comacs.org This can be challenging for metabolites that are present in low concentrations in biological fluids.
The process of structural elucidation typically involves a combination of techniques. Initially, LC-MS/MS is used for metabolite profiling to find potential metabolites in a complex biological sample. HRMS is then used to determine the accurate mass and propose a molecular formula. Finally, if sufficient quantities of the metabolite can be isolated and purified, NMR spectroscopy is used to confirm the proposed structure and determine its stereochemistry. nih.govhyphadiscovery.com
Investigation of Drug Drug Interactions Influencing O Demethyl Vandetanib Formation and Exposure
Impact of Cytochrome P450 Inducers on O-Demethylation
The co-administration of potent inducers of CYP3A4 with vandetanib (B581) can significantly alter the pharmacokinetic profiles of both the parent drug and its primary active metabolite, O-Demethyl Vandetanib. Strong CYP3A4 inducers, such as rifampicin (B610482), St. John's Wort, carbamazepine, and phenobarbital, are known to increase the metabolic activity of the enzyme. europa.eu
Clinical studies have demonstrated the substantial impact of this interaction. In a study involving healthy male subjects, co-administration of the potent CYP3A4 inducer rifampicin with a single dose of vandetanib led to a 40% to 48% reduction in the plasma exposure (AUC, or Area Under the Curve) of the parent vandetanib. fda.govmedicines.org.auresearchgate.net Concurrently, this induction of CYP3A4-mediated metabolism resulted in a dramatic increase in the formation of this compound. One study reported that rifampicin administration increased the AUC and maximum concentration (Cmax) of this compound by 266% and 414%, respectively. researchgate.net This shift in the metabolic ratio highlights a crucial interaction where the concentration of the parent drug decreases while the concentration of the active metabolite markedly increases. Due to these significant and unpredictable alterations in exposure, the concomitant use of strong CYP3A4 inducers with vandetanib is generally avoided. europa.eumedscape.com
| Agent | Effect on Vandetanib (Parent Drug) | Effect on this compound (Metabolite) | Reference |
| Rifampicin | ↓ AUC by 40-48% | ↑ AUC by 266% | fda.govmedicines.org.auresearchgate.net |
| No significant change in Cmax | ↑ Cmax by 414% | researchgate.net |
Impact of Cytochrome P450 Inhibitors on O-Demethylation
Conversely, the inhibition of CYP3A4 is expected to decrease the formation of this compound, leading to higher exposure to the parent drug. Several potent CYP3A4 inhibitors have been studied, including itraconazole, ketoconazole, and ritonavir. medicines.org.aupatsnap.com
In a clinical study with healthy volunteers, the co-administration of itraconazole, a strong CYP3A4 inhibitor, with vandetanib was investigated. fda.gov The results showed a surprisingly modest effect on the pharmacokinetics of the parent drug. Vandetanib plasma exposure (AUC) increased by only 9% to 14%, an effect not considered clinically significant. fda.govtga.gov.au While the studies did not specifically report the resulting concentrations of this compound, the inhibition of CYP3A4 would theoretically lead to its reduced formation. The minimal impact on parent vandetanib levels may be explained by the existence of alternate metabolic pathways, such as the formation of vandetanib-N-oxide by FMO enzymes, which are not inhibited by itraconazole. wikipedia.orgmdpi.com Nevertheless, caution is advised when potent CYP3A4 inhibitors are combined with vandetanib. medicines.org.au
| Agent | Effect on Vandetanib (Parent Drug) | Reference |
| Itraconazole | ↑ AUC by 9-14% | fda.govmedicines.org.au |
| No significant change in Cmax | fda.gov |
In Vitro Drug Interaction Studies with Novel Agents
In vitro studies are essential for predicting and understanding potential drug-drug interactions before they are evaluated in clinical settings. A study investigating the flavonoid luteolin (B72000) provides a key example of this approach for vandetanib. frontiersin.orgnih.gov The interaction was assessed using both rat liver microsomes (RLM) and human liver microsomes (HLM), which contain the metabolic enzymes responsible for drug breakdown.
The findings revealed that luteolin exerts a moderate inhibitory effect on the metabolism of vandetanib. frontiersin.orgnih.gov The mechanism of this inhibition was determined to be a mix of competitive and non-competitive inhibition. frontiersin.orgnih.gov In vivo experiments in rats from the same study showed that luteolin co-administration led to increased exposure (AUC and Cmax) of the parent vandetanib; however, there was no statistically significant difference in the pharmacokinetic parameters of this compound. frontiersin.org This suggests a complex interaction that may not linearly translate from enzyme inhibition to metabolite exposure in vivo.
| System | Parameter | Value | Reference |
| Rat Liver Microsomes (RLM) | Vandetanib Km | 9.41 µM | frontiersin.org |
| Luteolin IC50 | 8.56 µM | frontiersin.orgnih.gov | |
| Human Liver Microsomes (HLM) | Vandetanib Km | 49.87 µM | frontiersin.org |
| Luteolin IC50 | 15.84 µM | frontiersin.orgnih.gov |
Km (Michaelis-Menten constant) represents the substrate concentration at which the reaction rate is half of the maximum. IC50 (half-maximal inhibitory concentration) indicates the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.
Molecular Docking and Simulation Studies of Enzymatic Interactions
Molecular docking and simulation studies provide structural and mechanistic insights into how drugs interact with enzymes at an atomic level. For this compound formation, such studies have elucidated the highly efficient nature of its catalysis by CYP3A4. mdpi.comnih.gov
Research has revealed that the interaction between vandetanib and CYP3A4 is not a simple one-to-one binding event. Instead, the enzyme's active site can accommodate two separate vandetanib molecules simultaneously. mdpi.comnih.gov This binding of a second substrate molecule induces a conformational change that shifts the orientation of the first molecule. This reorientation places the N-methyl group of vandetanib in a more favorable position—closer to the reactive heme center of the enzyme—thereby facilitating the N-demethylation reaction. mdpi.com This phenomenon of allosteric activation explains the observation of sigmoidal (or positive cooperativity) kinetics in in vitro assays. mdpi.com
Furthermore, the efficiency of this reaction is significantly enhanced by another protein, cytochrome b5. Studies have shown that the presence of cytochrome b5 can increase the potency of CYP3A4 to produce this compound by as much as 8-fold. mdpi.commdpi.com
Docking simulations have also been used to explore interactions with novel agents. In the case of luteolin, molecular docking supported the in vitro findings by showing that luteolin and vandetanib bind to the same active site on CYP3A4, indicating a competitive mechanism of inhibition. frontiersin.orgnih.gov Interestingly, the simulations suggested that luteolin may have a stronger binding affinity for CYP3A4 than even the potent inhibitor itraconazole. frontiersin.org These computational models are invaluable for rationalizing observed metabolic phenomena and predicting potential drug-drug interactions.
Future Research Perspectives on O Demethyl Vandetanib
Untapped Mechanistic Pathways and Target Identification
O-Demethyl Vandetanib (B581), an active metabolite of the multi-kinase inhibitor Vandetanib, presents a compelling subject for further mechanistic exploration. While its inhibitory activity against key oncogenic drivers like VEGFR-2, EGFR, and RET is established, a deeper understanding of its molecular interactions and potential for novel target engagement is warranted. nih.gov The primary mechanism of Vandetanib and, by extension, its N-desmethyl metabolite, involves blocking the ATP-binding sites of these receptor tyrosine kinases, thereby disrupting downstream signaling cascades crucial for tumor cell proliferation and angiogenesis. patsnap.com However, the full spectrum of its activity may not be fully elucidated.
Preclinical studies have demonstrated that Vandetanib can modulate signaling pathways beyond its primary targets. For instance, research has shown that Vandetanib treatment can lead to the inhibition of the MAPK and AKT signaling pathways. nih.gov Furthermore, an interesting finding from one study was the significant increase in phosphorylated levels of NFκB-p65 following Vandetanib treatment, suggesting the activation of alternative signaling routes that could influence cellular responses. nih.gov
Role in Understanding Drug Resistance Mechanisms in Preclinical Settings
The emergence of drug resistance remains a significant hurdle in cancer therapy. O-Demethyl Vandetanib can serve as a valuable tool in preclinical models to investigate the molecular underpinnings of resistance to multi-kinase inhibitors. While Vandetanib has shown efficacy, particularly in medullary thyroid cancer (MTC), resistance can develop over time. researchgate.net Understanding the role of its active metabolite in this process is crucial.
Preclinical models have shown that resistance to endocrine therapy can be associated with the enhanced expression of membrane growth factor pathways, a mechanism that could also be relevant to Vandetanib resistance. researchgate.net The complexity of the tumor microenvironment and its role in multidrug resistance is an area of growing interest. iiarjournals.org
Future preclinical studies should aim to:
Develop and characterize cell lines and animal models with acquired resistance to Vandetanib and this compound.
Utilize these models to identify the specific genetic and epigenetic alterations that drive resistance. This could include mutations in the target kinases, activation of bypass signaling pathways, or changes in drug efflux pump expression.
Investigate the contribution of the tumor microenvironment to the development of resistance.
By dissecting the mechanisms by which cancer cells evade the effects of this compound, researchers can identify potential strategies to overcome or prevent resistance, such as the development of combination therapies that target these escape pathways.
Exploration of this compound as a Potential Standalone or Combination Preclinical Agent
Given that this compound possesses similar inhibitory activity to its parent compound against key targets like VEGF receptors and EGFR, its potential as a standalone or combination agent in preclinical settings warrants further investigation. nih.gov The metabolite circulates in plasma at concentrations of approximately 7-17% of the parent drug. fda.gov
Preclinical studies have already demonstrated the synergistic potential of Vandetanib with other chemotherapeutic agents. For instance, a potent synergistic interaction has been observed between Vandetanib, carboplatin, and pemetrexed (B1662193) in mesothelioma cell lines. nih.gov This synergy was attributed to the blockage of Akt phosphorylation and an increase in apoptosis. nih.gov Other preclinical investigations have explored the combination of Vandetanib with irinotecan, showing enhanced anti-tumor activity. dovepress.comdovepress.com Furthermore, combining Vandetanib with a proteasome inhibitor like bortezomib (B1684674) has shown synergistic inhibition of neoplastic growth in preclinical models. dovepress.com The combination of lenvatinib (B1674733) and vandetanib has also demonstrated a dose-dependent increase in apoptosis in primary anaplastic thyroid cancer cells. mdpi.com
Future preclinical research should focus on:
Directly comparing the efficacy and potency of this compound to Vandetanib in various cancer models.
Evaluating the synergistic or additive effects of this compound with a broader range of cytotoxic and targeted therapies.
Investigating novel combination strategies, such as pairing this compound with inhibitors of pathways that are activated as a resistance mechanism, like the PI3K/Akt/mTOR pathway. dovepress.com
These studies will be instrumental in determining if this compound offers any therapeutic advantages over the parent compound and in identifying promising new combination regimens for future clinical development.
Advancements in Analytical Techniques for Metabolite Profiling
A thorough understanding of the pharmacokinetics and metabolic fate of this compound is essential for its future development. This necessitates the use of advanced and sensitive analytical techniques for its detection and quantification in biological matrices.
Currently, methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for the analysis of Vandetanib and its metabolites. frontiersin.orgnih.gov High-performance liquid chromatography (HPLC) coupled with mass spectrometry has also been used to characterize Vandetanib metabolites. mdpi.com The development of these methods has been crucial for pharmacokinetic studies, allowing for the determination of metabolite concentrations in plasma and other tissues. frontiersin.orgnih.gov
However, the field of analytical chemistry is continually evolving, offering new tools that could be applied to the study of this compound. Future research in this area should leverage these advancements, including:
High-Resolution Mass Spectrometry (HRMS): Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry provide exceptional mass accuracy and resolution, enabling more confident identification and differentiation of metabolites from background ions. acs.orgresearchgate.net
Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectrometry (LC-NMR-MS): This powerful combination provides both the separation and mass information from LC-MS and the detailed structural information from NMR, facilitating unambiguous metabolite identification. benthamscience.comnih.gov
Imaging Mass Spectrometry: This technique allows for the visualization of the spatial distribution of metabolites within tissues, providing valuable insights into drug disposition and target engagement at a microscopic level. benthamscience.comnih.gov
Pharmacometabonomics: This "omics" approach combines pre-dose metabolite profiling with chemometric data analysis to predict individual drug responses, which could be applied to understand the variability in this compound metabolism and efficacy. benthamscience.comnih.gov
By embracing these cutting-edge analytical technologies, researchers can achieve a more comprehensive and detailed understanding of the metabolic profile of Vandetanib and the specific role of this compound, ultimately supporting the optimization of its therapeutic use.
Q & A
Q. Q: What experimental approaches are recommended to investigate the pharmacokinetic profile of O-Demethyl Vandetanib in preclinical models?
A: To assess pharmacokinetics, use high-performance liquid chromatography (HPLC) with ultraviolet detection or spectrofluorimetric assays optimized for plasma and tissue samples. Validate methods per ICH guidelines, including specificity, linearity, accuracy, and precision . Dose rodents with Vandetanib and collect serial blood/tissue samples to quantify this compound levels. Apply compartmental modeling (e.g., non-linear mixed-effects) to estimate clearance, volume of distribution, and half-life. Include control groups to account for metabolic variability .
Basic Research Question
Q. Q: How can researchers design studies to evaluate this compound’s efficacy in tyrosine kinase inhibition using in vitro models?
A: Use kinase activity assays (e.g., ELISA or fluorescence polarization) targeting RET, VEGFR-2, and EGFR. Compare inhibition curves of Vandetanib and its metabolite (this compound) at varying concentrations. Pair with cell proliferation assays in medullary thyroid cancer (MTC) cell lines (e.g., TT cells) to correlate kinase inhibition with anti-tumor effects. Normalize data to baseline activity in untreated controls and validate with Western blotting for phosphorylated kinases .
Advanced Research Question
Q. Q: What methodological strategies address contradictions in survival benefit data for Vandetanib (and its metabolites) in advanced MTC?
A: Conduct retrospective cohort studies with rigorous stratification by tumor mutation status (e.g., RET M918T vs. sporadic MTC) and prior therapies. Use multivariate Cox regression to adjust for confounders like disease indolence . For prospective trials, employ adaptive designs with interim analyses to reassess endpoints like progression-free survival (PFS) versus overall survival (OS). Validate findings with independent datasets or meta-analyses pooling results from trials like ZETA and VERIFY .
Advanced Research Question
Q. Q: How can researchers optimize combination therapies involving this compound while mitigating toxicity risks?
A: Use factorial experimental designs to test combinations with agents like mTOR inhibitors or immune checkpoint blockers. Prioritize in vitro synergy assays (e.g., Chou-Talalay method) before progressing to xenografts. Monitor off-target effects (e.g., QTc prolongation) via electrocardiogram telemetry in animal models. For clinical translation, adopt dose-escalation protocols with Bayesian statistical guidance to balance efficacy (RECIST response rates) and safety (CTCAE grading) .
Advanced Research Question
Q. Q: What computational approaches predict this compound’s pharmacodynamic interactions in heterogeneous tumor microenvironments?
A: Develop physiologically based pharmacokinetic (PBPK) models integrating tumor vascularization data (VEGFR-2 expression) and stromal barriers. Use spatial transcriptomics to map intra-tumoral heterogeneity and inform agent distribution simulations. Validate predictions with microdialysis in patient-derived xenografts (PDXs). Pair with machine learning to identify subpopulations with elevated drug efflux (e.g., ABC transporter overexpression) .
Advanced Research Question
Q. Q: How can biomarkers be validated to stratify MTC patients most likely to benefit from Vandetanib/O-Demethyl Vandetanib therapy?
A: Perform nested case-control studies within clinical cohorts, prioritizing candidates like calcitonin doubling time or RET variant allele frequency. Use receiver operating characteristic (ROC) curves to assess sensitivity/specificity. Cross-validate findings via RNA sequencing of pretreatment biopsies to identify transcriptomic signatures (e.g., EMT pathways). Confirm utility in prospective trials with adaptive randomization .
Advanced Research Question
Q. Q: What meta-analysis frameworks reconcile conflicting data on this compound’s role in drug resistance?
A: Apply PRISMA guidelines to systematically extract data from preclinical and clinical studies. Use random-effects models to account for heterogeneity in resistance mechanisms (e.g., secondary RET mutations vs. bypass signaling). Subgroup analyses should distinguish between intrinsic vs. acquired resistance. Supplement with in vitro functional studies (e.g., CRISPR screens) to validate meta-analysis-derived hypotheses .
Advanced Research Question
Q. Q: How should researchers design longitudinal studies to assess chronic toxicity of this compound in non-cancer tissues?
A: Implement repeated-dose toxicity studies in transgenic models (e.g., RET-mutant mice) with histopathological evaluation of cardiac, hepatic, and renal tissues. Use mass spectrometry imaging to track metabolite accumulation. For human data, leverage electronic health records (EHRs) with natural language processing to extract toxicity signals (e.g., hypertension, rash) and correlate with pharmacokinetic data .
Methodological Notes
- Data Contradiction Analysis: Address conflicting survival data via sensitivity analyses adjusting for immortal time bias and competing risks .
- Ethical Considerations: Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving vulnerable populations (e.g., pediatric MTC) .
- Statistical Rigor: Pre-register analysis plans (e.g., on ClinicalTrials.gov ) to mitigate hindsight bias in retrospective studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
